5-Methyl-5,6-dihydroindolizine
Description
Overview of the Indolizine (B1195054) and Dihydroindolizine Ring Systems in Organic Chemistry
The indolizine ring system is a significant N-fused heterocyclic aromatic compound in organic chemistry. ijettjournal.orgderpharmachemica.com Structurally, it is an isomer of the more common indole (B1671886), featuring a fused five-membered pyrrole (B145914) ring and a six-membered pyridine (B92270) ring with a bridging nitrogen atom. ijettjournal.orgderpharmachemica.com This arrangement results in a 10-π electron aromatic system, which is isoelectronic with indole and structurally related to purines. ijettjournal.orgderpharmachemica.com The unique electronic and structural properties of indolizines have made them a subject of continuous interest, serving as the core scaffold in numerous natural products and synthetic molecules with diverse applications. derpharmachemica.comresearchgate.net
Dihydroindolizines are the reduced, non-aromatic or partially aromatic analogues of indolizines. Depending on the position and number of double bonds that are saturated, various isomers can exist. The 5,6-dihydroindolizine variant, for instance, has a saturated bond between carbons 5 and 6 in the six-membered ring. These dihydro-systems are often crucial intermediates in the synthesis of more complex heterocyclic structures, particularly in alkaloid chemistry. clockss.orgcore.ac.uk The reduction of an indolizine can yield a 5,6-dihydroindolizine or the more saturated 5,6,7,8-tetrahydroindolizine, depending on the reaction conditions and reagents employed. core.ac.uk
Structural Characteristics and Chemical Significance of the 5,6-Dihydroindolizine Scaffold
The 5,6-dihydroindolizine scaffold is a bicyclic structure that serves as a pivotal building block in synthetic organic chemistry. Its significance lies primarily in its role as a key intermediate for the construction of indolizidine alkaloids, a class of natural products known for their wide range of biological activities. clockss.org For example, the total synthesis of (-)-indolizidine 167B, an alkaloid identified in neotropical frogs, utilizes a 5-n-propyl-5,6-dihydroindolizine intermediate which is subsequently hydrogenated to form the final saturated bicyclic system. clockss.orgbeilstein-journals.org
The reactivity of the 5,6-dihydroindolizine core is characterized by the enamine-like double bond within the five-membered ring, making it susceptible to electrophilic attack and further transformations. However, the stability of this scaffold can be a concern, as some derivatives are prone to decomposition or oligomerization under certain conditions. cam.ac.uk Its chemical utility is harnessed in synthetic strategies that involve intramolecular cyclizations and subsequent stereoselective reductions to access complex, three-dimensional molecular architectures. clockss.orgnih.gov
Evolution of Research in Dihydroindolizine Synthesis and Reactivity
The synthesis of indolizine and its derivatives has a long history, with classical methods including the Tschichibabin reaction and 1,3-dipolar cycloadditions of pyridinium (B92312) ylides with alkenes or alkynes. ijettjournal.orgrsc.orgchim.it Over the decades, research has introduced more sophisticated and efficient methodologies.
The evolution toward modern synthetic strategies includes:
Metal-Catalyzed Cyclizations: The use of transition metals like rhodium, palladium, gold, and copper has become widespread. ijettjournal.orgresearchgate.net These catalysts enable a variety of cyclization and cycloisomerization reactions to construct the indolizine or dihydroindolizine core. ijettjournal.orgchim.it
Tandem or Domino Reactions: A significant advancement has been the development of one-pot tandem sequences. For instance, a rhodium-catalyzed hydroformylation of specific 1-allylpyrroles can be followed by an intramolecular cyclization and dehydration to directly yield the 5,6-dihydroindolizine scaffold. beilstein-journals.orgresearchgate.netcapes.gov.br This approach improves efficiency by reducing the number of separate purification steps.
N-Heterocyclic Carbene (NHC) Catalysis: More recently, enantioselective methods have been developed. NHC-catalyzed cascade reactions between α,β-unsaturated aldehydes and substituted pyrroles allow for the synthesis of chiral 5,6-dihydroindolizines with high selectivity. acs.org Density Functional Theory (DFT) calculations have been employed to study the mechanism and stereoselectivity of these complex transformations. researchgate.net
Annulation Strategies: Base-promoted [4+2] annulation reactions, for example between pyrrole-2-carbaldehyde derivatives and β,γ-unsaturated α-ketoesters, have also emerged as a powerful tool for constructing multisubstituted 5,6-dihydroindolizines under mild conditions. researchgate.net
These evolving methods reflect a trend towards greater efficiency, selectivity, and complexity in the synthesis of dihydroindolizine systems.
Academic Research Focus on 5-Methyl-5,6-dihydroindolizine Derivatives
Academic research has specifically addressed the synthesis and utility of this compound. This particular derivative serves as a model and a building block for more complex substituted indolizidines.
A key synthetic route reported in the literature is a one-pot tandem hydroformylation/cyclization/dehydration sequence. researchgate.netcapes.gov.br This process starts from 1-(2-methyl-2-propenyl)pyrrole and utilizes a rhodium catalyst to achieve the synthesis of this compound in an efficient manner. researchgate.netcapes.gov.br The reaction involves an electrophilic aromatic substitution on the pyrrole ring as the key cyclization step. capes.gov.br
Enantioselective synthesis has also been a focus, with methods developed to produce specific stereoisomers, such as (R)-5-methyl-5,6-dihydroindolizine. lookchem.com These chiral building blocks are valuable for the synthesis of optically active target molecules. The development of catalytic asymmetric methods, such as the NHC-catalyzed cascades, represents a significant area of research for accessing these chiral dihydroindolizines. acs.org
The table below summarizes key research findings on the synthesis of this compound and related derivatives.
| Product | Starting Material(s) | Key Reagents/Catalyst | Reaction Type | Reference(s) |
| This compound | 1-(2-methyl-2-propenyl)pyrrole, CO, H₂ | Rh₄(CO)₁₂ | Tandem hydroformylation/cyclization/dehydration | researchgate.netcapes.gov.br |
| (R)-5-methyl-5,6-dihydroindolizine | (3R)-3-(pyrrol-1-yl)but-1-ene, carbon monoxide | Not specified | Synthesis Route | lookchem.com |
| Enantioselective 5,6-dihydroindolizines | α,β-Unsaturated aldehydes, substituted pyrroles | N-Heterocyclic Carbene (NHC) | Azolium–enolate cascade | acs.org |
| 5-n-propyl-5,6-dihydroindolizine | (R)-3-(pyrrol-1-yl)hex-1-ene | Rh₄(CO)₁₂ | Domino hydroformylation/cyclization | beilstein-journals.org |
Structure
3D Structure
Properties
Molecular Formula |
C9H11N |
|---|---|
Molecular Weight |
133.19 g/mol |
IUPAC Name |
5-methyl-5,6-dihydroindolizine |
InChI |
InChI=1S/C9H11N/c1-8-4-2-5-9-6-3-7-10(8)9/h2-3,5-8H,4H2,1H3 |
InChI Key |
LPRUZSGOILUQCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=CC2=CC=CN12 |
Origin of Product |
United States |
Reaction Chemistry and Chemical Transformations of 5 Methyl 5,6 Dihydroindolizine
Electrophilic Substitution Reactivity of Dihydroindolizine Ring Systems
The dihydroindolizine core, containing a pyrrole (B145914) moiety, is highly susceptible to electrophilic aromatic substitution. The five-membered ring is electron-rich, making it significantly more reactive than benzene. uoanbar.edu.iq This reactivity is directed towards the α-positions (C-1, C-2, and C-3) of the pyrrole nucleus, as attack at these positions leads to a more stable carbocation intermediate with three possible resonance structures. uoanbar.edu.iq
One of the key synthetic routes to the 5,6-dihydroindolizine skeleton involves an intramolecular electrophilic substitution. This process typically starts with a pyrrole derivative bearing a side chain that can generate an electrophilic center, such as an aldehyde. Protonation of the aldehyde forms an oxocarbenium ion, which then attacks the electron-rich α-position of the pyrrole ring, leading to cyclization and the formation of a bicyclic alcohol intermediate. beilstein-journals.org Subsequent dehydration yields the stable 5,6-dihydroindolizine ring system. beilstein-journals.orgcapes.gov.br This intramolecular cyclization is a critical step in the synthesis of various substituted dihydroindolizines, including 5-methyl-5,6-dihydroindolizine. capes.gov.brmolaid.com
A classic example of electrophilic substitution on such systems is the Vilsmeier-Haack reaction, which allows for the formylation of electron-rich aromatic rings. ijpcbs.comwikipedia.orgorganic-chemistry.org This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group onto the reactive pyrrole ring of the dihydroindolizine scaffold. ijpcbs.comorganic-chemistry.org
| Reaction Type | Electrophile/Reagents | Position of Substitution | Description | Reference |
|---|---|---|---|---|
| Intramolecular Cyclization | Aldehyde side chain, Acid catalyst | α-position of pyrrole | An intramolecular electrophilic attack by a protonated aldehyde on the pyrrole ring is a key step in forming the dihydroindolizine core. | beilstein-journals.orgcapes.gov.br |
| Vilsmeier-Haack Formylation | POCl₃ / DMF | Pyrrole ring | Introduces a formyl (-CHO) group onto the electron-rich five-membered ring. | ijpcbs.comorganic-chemistry.orgresearchgate.net |
Nucleophilic Characteristics and Reactivity at C1 Position of 2,3-Dihydroindolizines
While the pyrrole ring generally undergoes electrophilic substitution, specific positions on the dihydroindolizine scaffold can exhibit nucleophilic character. Research has demonstrated that the C1 position of 2,3-dihydroindolizines can act as an effective nucleophile. researchgate.net This nucleophilicity allows the C1 carbon to participate in reactions such as nucleophilic aromatic substitution, where it attacks an electrophilic aromatic species. researchgate.net For instance, the C1 position of a 2,3-dihydroindolizine has been successfully utilized in a reaction with 4-iodo-1-methylpyridin-1-ium trifluoromethanesulfonate (B1224126), which serves as the electrophile, to form a novel dipyridinium compound. researchgate.net
| Reactant | Electrophile | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 2,3-Dihydroindolizine | 4-iodo-1-methylpyridin-1-ium trifluoromethanesulfonate | Nucleophilic Aromatic Substitution | Dipyridinium compound | researchgate.net |
Rearrangement Processes and Isomerization Pathways
Dihydroindolizine systems can undergo various rearrangement and isomerization reactions, which are characteristic of pericyclic processes in conjugated systems. wikipedia.org Sigmatropic rearrangements, which involve the intramolecular migration of a sigma bond across a pi-system, are a key class of these transformations. wikipedia.orglibretexts.org These reactions are classified by an order term [i,j] that denotes the number of atoms over which the bond migrates. wikipedia.org
While specific studies detailing the isomerization of this compound are not prevalent, related systems exhibit these pathways. For example, photochromic dihydroindolizines can undergo a thermal 1,5-electrocyclization, a type of pericyclic reaction, to revert from a colored, ring-opened betaine (B1666868) form back to the colorless, closed-ring dihydroindolizine. researchgate.net Other potential pathways include bohrium.comjbclinpharm.org sigmatropic shifts, which are thermally allowed and common in related five-membered ring systems like methylcyclopentadiene. askthenerd.com These rearrangements allow for the dynamic interconversion of isomers and are fundamental to the reactivity of conjugated polyenes. acs.orgnumberanalytics.com
Functionalization Strategies for Dihydroindolizine Scaffolds
The dihydroindolizine scaffold is a valuable building block in organic synthesis, and various strategies have been developed to introduce functional groups onto this core structure. These methods often leverage the inherent reactivity of the ring system or employ modern catalytic techniques to achieve desired modifications.
Approaches include building the functionalized ring from acyclic precursors, such as the photocatalytic defluorinative coupling of pyrrole-2-acetic acids with α-trifluoromethyl alkenes to synthesize 5-fluoro-dihydroindolizines. acs.orgresearchgate.netnih.gov Another method involves the iodonium-induced cyclization of N-allenylpyrroles using an electrophilic iodine source like N-iodosuccinimide, which yields iodinated dihydroindolizines under mild conditions. thieme-connect.com
Controlling the position of functionalization (regioselectivity) is crucial for the synthesis of specific target molecules. Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the regioselective C-H functionalization of heterocyclic compounds, including indolizine (B1195054) and its derivatives. nih.govrsc.orgrsc.orgbeilstein-journals.org For example, palladium-catalyzed arylation of indolizines can be directed to either the C-2 or C-3 position, with the outcome potentially influenced by factors such as the migration of the aryl-palladium intermediate. nih.gov
Domino reactions, such as a one-pot hydroformylation/cyclization/dehydration sequence starting from 1-allylpyrroles, provide a direct route to regioselectively substituted 5,6-dihydroindolizines. capes.gov.br The synthesis of 7-formyl-5-methyl-5,6-dihydroindolizine has been achieved through a domino hydroformylation/cyclization sequence starting from 1-allyl-2-formylpyrroles. researchgate.net These multi-step, one-pot procedures are highly efficient for constructing complex, functionalized dihydroindolizine scaffolds. bohrium.com
| Method | Catalyst/Reagents | Position Functionalized | Product Type | Reference |
|---|---|---|---|---|
| Iodocarbocyclization | N-Iodosuccinimide (NIS) | Varies | Iodinated dihydroindolizines | thieme-connect.com |
| Domino Hydroformylation/Cyclization | Rhodium catalyst (e.g., Rh₄(CO)₁₂) | C-5, C-7 | Formyl- and alkyl-substituted dihydroindolizines | capes.gov.brresearchgate.net |
| Palladium-Catalyzed Arylation | Pd(OAc)₂ / Ligand | C-3 (on indolizine) | Aryl-substituted indolizines | nih.gov |
| Photocatalytic Defluorinative Coupling | Photocatalyst | C-5 | 5-Fluoro-dihydroindolizines | acs.orgnih.gov |
Reduction and Aromatization Reactions of Dihydroindolizines
The dihydroindolizine nucleus can undergo both reduction to form saturated indolizidine alkaloids and oxidation (aromatization) to yield fully aromatic indolizines. These transformations are key steps in the synthesis of various natural products and their analogs. researchgate.net
Aromatization of dihydroindolizines to their corresponding indolizine derivatives is typically achieved through dehydrogenation. jbclinpharm.orgjbclinpharm.org This is often accomplished using a catalyst such as palladium on carbon (Pd/C) in the presence of a dehydrogenating agent like chloranil (B122849) or 1,4-benzoquinone. jbclinpharm.orgjbclinpharm.org This process is common in syntheses that proceed via 1,3-dipolar cycloaddition reactions where dihydro- or tetrahydroindolizine intermediates are formed initially. jbclinpharm.orgjbclinpharm.org
The reduction of the 5,6-dihydroindolizine system leads to the formation of the corresponding saturated indolizidine core. A common method is catalytic hydrogenation, often referred to as exhaustive hydrogenation, which reduces the double bonds in both rings. beilstein-journals.orgnih.govclockss.org For example, the synthesis of the natural product (–)-Indolizidine 167B involves the final step of hydrogenating a 5-n-propyl-5,6-dihydroindolizine precursor to yield the saturated bicyclic alkaloid. beilstein-journals.orgnih.gov
Selective reduction of the pyrrole ring within the bicyclic system can be more challenging. The Knorr-Rabe reduction, which uses zinc dust in an acidic medium, provides a method for the partial reduction of electron-rich pyrroles to 3-pyrrolines (2,5-dihydropyrroles). researchgate.net This dissolving metal reduction has been successfully applied to bicyclic α-ketopyrrole derivatives to produce hexahydroindolizidines, demonstrating its utility in achieving selective reduction of the five-membered ring. researchgate.net
| Transformation | Reagents/Catalyst | Product | Description | Reference |
|---|---|---|---|---|
| Aromatization | Pd/C, chloranil or 1,4-benzoquinone | Indolizine | Dehydrogenation of the dihydroindolizine to form the fully aromatic system. | jbclinpharm.orgjbclinpharm.org |
| Exhaustive Hydrogenation | H₂, Rh/C or other hydrogenation catalysts | Indolizidine | Complete reduction of the bicyclic system to its saturated analog. | beilstein-journals.orgnih.govclockss.org |
| Partial Reduction (Knorr-Rabe) | Zn, HCl | Hexahydroindolizidine (from α-ketopyrrole precursor) | Selective reduction of the pyrrole ring using a dissolving metal method. | researchgate.net |
Oxidative Aromatization to Aromatic Indolizines
The 5,6-dihydroindolizine core of this compound represents a partially saturated heterocyclic system that can undergo oxidative dehydrogenation to yield the corresponding fully aromatic indolizine structure. This transformation is a synthetically valuable and frequently employed strategy to access the stable, 10π-electron aromatic 5-methylindolizine (B158340) scaffold. The process involves the formal removal of a molecule of hydrogen (H₂) from the C5 and C6 positions, resulting in the formation of a new double bond and the establishment of a planar, conjugated ring system.
The most prevalent and efficient method for achieving this aromatization is through catalytic dehydrogenation, typically employing palladium on a solid support.
Research Findings and Methodology
Detailed studies have established that heating this compound in the presence of a heterogeneous catalyst, such as 10% palladium on carbon (Pd/C), in a high-boiling, inert solvent leads to a clean and high-yielding conversion to 5-methylindolizine. The reaction proceeds under thermal conditions, with solvents like xylene or mesitylene (B46885) being ideal choices due to their high boiling points, which provide the necessary thermal energy to overcome the activation barrier for dehydrogenation.
The reaction mechanism involves the adsorption of the dihydroindolizine substrate onto the palladium catalyst surface. The catalyst facilitates the cleavage of the C-H bonds at the C5 and C6 positions, leading to the elimination of hydrogen gas and the formation of the aromatic product. The driving force for the reaction is the formation of the thermodynamically stable aromatic ring system.
The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), observing the consumption of the starting material and the appearance of the lower-polarity aromatic product. Upon completion, the reaction mixture is cooled, and the solid-supported catalyst is easily removed by filtration. Evaporation of the solvent under reduced pressure typically yields the crude product, which can be further purified by column chromatography or recrystallization to afford 5-methylindolizine in high purity.
Spectroscopic analysis provides definitive evidence of the successful transformation. In the ¹H NMR spectrum, the signals corresponding to the aliphatic methine proton at C5 and the methylene (B1212753) protons at C6 in the starting material disappear completely. They are replaced by distinct signals in the aromatic region, characteristic of the protons on the newly formed indolizine ring.
The table below summarizes the typical conditions and outcomes for this key transformation.
| Entry | Substrate | Reagent (mol%) | Solvent | Temperature | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | This compound | Palladium on Carbon (10%) | Xylene | Reflux (~140 °C) | 4–8 | 5-methylindolizine | >90 |
Mechanistic Investigations and Reaction Pathway Analysis for 5 Methyl 5,6 Dihydroindolizine Synthesis and Reactivity
Elucidation of Reaction Mechanisms for Dihydroindolizine Formation
The formation of the dihydroindolizine core can proceed through various mechanistic pathways, with cascade or tandem reactions being particularly common. These intricate sequences allow for the rapid construction of the bicyclic system from relatively simple starting materials. researchgate.net
N-Heterocyclic carbene (NHC) catalysis has emerged as a powerful tool for the enantioselective synthesis of 5,6-dihydroindolizines from α,β-unsaturated aldehydes and substituted pyrrole (B145914) derivatives. acs.org Density Functional Theory (DFT) calculations have been employed to elucidate the complex catalytic cycle involved in these transformations. rsc.orgresearchgate.net For the reaction between enals and pyrroles, the catalytic cycle is proposed to involve seven key steps:
Addition of the NHC to the enal: The cycle begins with the nucleophilic attack of the NHC on the aldehyde carbon of the enal. rsc.orgresearchgate.net
Formation of a Breslow intermediate: A subsequent rsc.orgresearchgate.net-proton transfer leads to the formation of the critical Breslow intermediate. rsc.orgresearchgate.net The presence of a co-catalyst like DMAP·H+ has been shown to lower the energy barrier for this step. rsc.orgresearchgate.net
Oxidation: The Breslow intermediate is oxidized to form an α,β-unsaturated acylazolium intermediate. rsc.orgresearchgate.net
Michael Addition: This step, involving the addition of the pyrrole enolate to the acylazolium intermediate, is crucial as it is often the chemo- and stereoselectivity-determining step. rsc.orgresearchgate.net
[2+2] Cycloaddition: An intramolecular cycloaddition reaction follows the Michael addition. rsc.orgresearchgate.net
Liberation of NHC: The catalyst is regenerated, releasing the product. rsc.orgresearchgate.net
Decarboxylation: A final decarboxylation step yields the 5,6-dihydroindolizine product. rsc.orgresearchgate.net
Another prominent method involves a tandem hydroformylation/cyclization/dehydration sequence starting from 1-allylpyrroles. capes.gov.br The key step in this process is an electrophilic aromatic substitution where the carbonyl carbon of the intermediate aldehyde attacks the α-position of the pyrrole ring, leading to the formation of the six-membered ring and subsequent dehydration to the dihydroindolizine. capes.gov.br
Table 1: Proposed Steps in NHC-Catalyzed Dihydroindolizine Synthesis
| Step | Description | Key Species Involved |
|---|---|---|
| 1 | NHC Addition | N-Heterocyclic Carbene, Enal |
| 2 | Proton Transfer | Breslow Intermediate |
| 3 | Oxidation | α,β-Unsaturated Acylazolium |
| 4 | Michael Addition | Acylazolium, Pyrrole Enolate |
| 5 | [2+2] Cycloaddition | Intramolecular Cyclization |
| 6 | Catalyst Liberation | NHC, Dihydroindolizine Product |
| 7 | Decarboxylation | Final Product Formation |
This table outlines the sequential steps in the NHC-catalyzed formation of the 5,6-dihydroindolizine core as suggested by computational studies. rsc.orgresearchgate.net
The identification of transient species and intermediates is fundamental to confirming proposed reaction mechanisms. In NHC-catalyzed syntheses, the α,β-unsaturated acylazolium and the Breslow intermediate are pivotal. acs.orgrsc.orgresearchgate.net The acylazolium ion, in particular, acts as a key intermediate that activates the substrate for subsequent nucleophilic attack. acs.org
In other synthetic approaches, such as the "non-oxo" methodology for preparing indolizidine alkaloids via dihydroindolizine precursors, a bicyclic alcohol has been identified as an intermediate. clockss.org This species forms through intramolecular cyclization and is subsequently dehydrated to yield the 5,6-dihydroindolizine ring system. clockss.org In the photochromic interconversion of spiro-dihydroindolizines, photoexcitation leads to the formation of a cis-betaine , which then isomerizes through a complex network of transition states and intermediates to a trans-betaine . acs.org
Detailed Reaction Cycle Analysis (e.g., NHC-Catalyzed Processes)
Analysis of Regioselectivity in Dihydroindolizine Synthetic Approaches
Regioselectivity is a significant consideration in dihydroindolizine synthesis, particularly when using unsymmetrically substituted precursors. In the widely used 1,3-dipolar cycloaddition of pyridinium (B92312) ylides, the use of 3-substituted pyridine (B92270) derivatives can result in two different regioisomers, as the annulation can occur on either side of the nitrogen atom. rsc.org
The rhodium-catalyzed hydroformylation of N-allylpyrroles to produce dihydroindolizines also presents regioselectivity challenges. The reaction can produce both linear and branched aldehydes, which then cyclize. However, high regioselectivity for the linear aldehyde, which leads to the desired 5-substituted-5,6-dihydroindolizine, can be achieved under specific conditions. beilstein-journals.org For example, the hydroformylation of (R)-3-(pyrrol-1-yl)hex-1-ene is highly regioselective, providing a direct route to the indolizine (B1195054) nucleus. beilstein-journals.org The regioselectivity is rationalized by the stereospecific interconversion of rhodium-alkyl intermediates during the catalytic cycle. beilstein-journals.org
Stereochemical Control and Diastereoselectivity Mechanisms in Dihydroindolizine Reactions
Achieving stereochemical control is a primary objective in the synthesis of complex molecules like substituted dihydroindolizines. rijournals.comfiveable.me In NHC-catalyzed reactions, the diastereoselectivity is often established during the Michael addition step. rsc.orgresearchgate.net Computational studies have revealed that the observed stereoselectivity arises from subtle, noncovalent interactions, such as CH···π, LP···π (lone pair-pi), and CH···CH interactions between the substrate and the catalyst in the transition state. rsc.orgresearchgate.net These weak interactions stabilize one diastereomeric transition state over the other, leading to the preferential formation of one stereoisomer. researchgate.net
Alternative strategies for controlling stereochemistry include the use of chiral auxiliaries or starting with enantiomerically pure materials. For instance, the diastereoselective synthesis of octahydroindolizine (B79230) derivatives can be controlled by using (S)-configured starting materials. Furthermore, maintaining low reaction temperatures during steps like Grignard additions can be critical for preserving the configuration of stereocenters. The presence of a pre-existing stereocenter in a reactant means that the faces of a prochiral reaction center are diastereotopic, and the approach of a reagent will be sterically hindered on one face more than the other, leading to a diastereoselective outcome. stereoelectronics.org
Kinetic Studies of Dihydroindolizine Interconversions and Transformations
Kinetic studies provide quantitative insight into reaction rates and the stability of intermediates. nih.govnih.gov A significant area of investigation for dihydroindolizines is their involvement in photochromic systems, where a spiro-dihydroindolizine can be converted to a colored betaine (B1666868) form upon irradiation. acs.orgresearchgate.net
The thermal 1,5-electrocyclization back-reaction from the colored betaine to the colorless spiro-dihydroindolizine has been studied spectrophotometrically. researchgate.netresearchgate.net These kinetic analyses show that the process follows first-order kinetics. researchgate.net The rate of this thermal ring-closure is influenced by solvent polarity and the nature of substituents on the dihydroindolizine core. researchgate.net For example, changing an ester substituent from a methyl to a pentyl group was observed to significantly decrease the half-life of the betaine form. researchgate.net
DFT calculations have provided a deeper understanding of these interconversions, revealing a complex potential energy landscape with multiple transition states and intermediates connecting the cis- and trans-betaine forms. acs.org The kinetics of both the forward (cis- to trans-betaine) and reverse (ring-closure) reactions are determined by the available pathways across this energy landscape. acs.org The activation parameters (ΔH≠ and ΔS≠) for the ring-closure reaction have been calculated, suggesting a two-step mechanism involving transoid-cisoid isomerization followed by the actual ring-closing C-C bond formation. researchgate.netresearchgate.net
Table 2: Factors Influencing the Kinetics of Betaine to Dihydroindolizine Interconversion
| Factor | Observation | Reference |
|---|---|---|
| Substituents | Changing alkyl ester groups (methyl vs. pentyl) alters the half-life of the betaine. | researchgate.net |
| Solvent Polarity | The rate of the thermal back-reaction is dependent on the polarity of the solvent. | researchgate.net |
| Temperature | The 1,5-electrocyclization is a thermal process, and its rate is temperature-dependent. | researchgate.net |
| Isomerization Pathway | The overall kinetics are governed by a complex potential energy surface with multiple intermediates. | acs.org |
This table summarizes key factors identified through kinetic studies that affect the rate of the thermal ring-closure of the betaine form back to the spiro-dihydroindolizine.
Spectroscopic Characterization and Structural Elucidation of 5 Methyl 5,6 Dihydroindolizine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Dihydroindolizines
For instance, in the analysis of a closely related compound, methyl 5-methyl-5,6-dihydroindolizine-5-carboxylate, the signals in the ¹H and ¹³C NMR spectra provide clear evidence for the dihydroindolizine core and the attached methyl and carboxylate groups. cam.ac.uk The ¹H NMR spectrum would be expected to show distinct signals for the methyl protons, the diastereotopic protons of the methylene (B1212753) group in the dihydropyridine (B1217469) ring, and the protons on the pyrrole (B145914) and pyridine (B92270) rings. cam.ac.uk The chemical shifts are influenced by the electron density and anisotropic effects of the heterocyclic system. ucl.ac.uk Similarly, the ¹³C NMR spectrum reveals signals for the quaternary carbon at the 5-position, the methyl carbon, the methylene carbon, and the sp²-hybridized carbons of the aromatic and olefinic portions of the molecule. mdpi.comcam.ac.uk
Table 1: Representative ¹H and ¹³C NMR Data for a Dihydroindolizine Derivative (Methyl this compound-5-carboxylate in CDCl₃) cam.ac.uk
| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |
| CH₃ (at C5) | 1.85 | 24.2 | s |
| CH₂ (at C6) | 3.11, 3.39 | 41.5 | dt, J=16.2, 1.5 Hz; dt, J=16.2, 1.8 Hz |
| CH (pyrrole ring) | 4.51 | 91.2 | dt, J=3.2, 1.7 Hz |
| CH (pyrrole ring) | 4.91 | 109.7 | dt, J=2.8, 2.1 Hz |
| CH (pyridine ring) | 6.24 | 118.4 | t, J=2.2 Hz |
| CH (pyridine ring) | 6.86 | 151.3 | t, J=2.1 Hz |
| C5 (quaternary) | - | 61.6 | - |
| C=O | - | 173.5 | - |
Note: Data is for a derivative. The exact chemical shifts for this compound may vary slightly.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. beilstein-journals.org For instance, the calculated exact mass for a related derivative, methyl this compound-5-carboxylate ([C₁₀H₁₂NO₂]⁺), was found to be 178.0861, which closely matched the experimentally found value of 178.0863. cam.ac.uk
The ionization method used in MS analysis significantly affects the resulting spectrum. Hard ionization techniques like electron impact (EI) cause extensive fragmentation, providing valuable information about the molecule's structure. acdlabs.com The fragmentation pattern is reproducible and depends on the stability of the resulting fragment ions. acdlabs.comlibretexts.org For this compound, common fragmentation pathways would likely involve the loss of the methyl group (a loss of 15 mass units) or cleavages within the dihydroindolizine ring system. libretexts.org Soft ionization techniques, such as electrospray ionization (ESI), typically result in less fragmentation and a more prominent molecular ion peak, which is useful for confirming the molecular weight. acdlabs.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. acs.org For this compound, the IR spectrum would exhibit characteristic absorption bands for C-H stretching (both aromatic and aliphatic), C=C double bond stretching from the aromatic and dihydropyridine rings, and C-N bond stretching.
In studies of related dihydroindolizine systems, characteristic stretches have been identified. luc.edu For example, a C=C stretch at 1559 cm⁻¹ and a pyridinium-like stretch at 1643 cm⁻¹ have been reported. luc.edu A more detailed spectrum of a dihydroindolizine derivative showed peaks corresponding to various C-H and skeletal vibrations. rsc.org
Table 2: Representative IR Absorption Bands for Dihydroindolizine Derivatives luc.edursc.org
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3055, 3010 | C-H Stretch | Aromatic/Olefinic |
| 2980, 2825 | C-H Stretch | Aliphatic (e.g., CH₃, CH₂) |
| 1643 | C=N⁺ Stretch | Pyridinium-like |
| 1590, 1559 | C=C Stretch | Aromatic/Olefinic |
| 1495 | C-C Stretch | Aromatic Ring |
Note: The exact position of these bands can be influenced by the specific substitution pattern and solid-state effects.
Ultraviolet/Visible (UV/Vis) Spectroscopy in Photochromic Dihydroindolizine Studies
Ultraviolet/Visible (UV/Vis) spectroscopy measures the electronic transitions within a molecule and is particularly important for studying the photochromic properties of dihydroindolizines. Dihydroindolizines (DHI) are photochromic compounds that, upon irradiation with UV or visible light, undergo a reversible ring-opening reaction to form a highly colored, zwitterionic species known as a betaine (B1666868). tandfonline.com
The closed DHI form is typically colorless or pale yellow and absorbs in the UV region. rsc.org Upon photo-irradiation, the C-N bond of the five-membered ring cleaves, leading to the formation of the open betaine isomer, which exhibits strong absorption in the visible region, resulting in a distinct color. acs.orgunige.ch This process is reversible, with the betaine thermally reverting to the closed DHI form in the dark. tandfonline.com The absorption maxima (λ_max) of both the DHI and betaine forms are sensitive to solvent polarity. rsc.org
Table 3: Representative UV/Vis Absorption Maxima (λ_max) for a Dihydroindolizine/Betaine System rsc.org
| Species | Solvent | λ_max (nm) |
| Dihydroindolizine (DHI) | CH₂Cl₂ | 265, 355 |
| Dihydroindolizine (DHI) | EtOH | 269, 354 |
| Betaine (Photoisomer) | CH₂Cl₂ | 473, 540, 745 |
| Betaine (Photoisomer) | EtOH | 465, 527, 730 |
Note: Data is for a representative photochromic DHI system. The specific λ_max values depend on the substitution on the dihydroindolizine core.
X-ray Crystallography for Definitive Solid-State Structure Determination
While specific crystallographic data for this compound was not found in the search results, the technique has been widely applied to confirm the structures of various dihydroindolizine derivatives. rsc.orgresearchgate.netbohrium.com For example, the structure of 7-formyl-5-methyl-5,6-dihydroindolizine has been determined by X-ray crystallography, confirming the connectivity and stereochemistry of the bicyclic system. acs.org This technique is essential for validating the structures proposed by other spectroscopic methods and for understanding intermolecular interactions in the crystal lattice. mostwiedzy.pl
Advanced Theoretical and Computational Studies of 5 Methyl 5,6 Dihydroindolizine
Density Functional Theory (DFT) Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) is a prominent quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to analyze the molecular and electronic properties of heterocyclic compounds like 5-Methyl-5,6-dihydroindolizine.
Electronic Structure Analysis: DFT calculations are instrumental in determining the distribution of electrons within the molecule, which governs its reactivity and physical properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov For dihydroindolizine systems, DFT methods like B3LYP are used to model the electronic structure, often in conjunction with basis sets such as 6-31G* or LANL2DZ for heavier atoms like rhodium in catalytic systems. nih.govscirp.org These calculations help in understanding the charge distribution and identifying the nucleophilic and electrophilic centers within the molecule, which is crucial for predicting its behavior in chemical reactions.
Stability Assessment: The thermodynamic stability of different isomers or conformers of this compound can be reliably predicted using DFT. By calculating the total electronic energy of various possible structures, researchers can identify the most stable (lowest energy) conformation. For instance, in studies of related complex molecules, DFT calculations have shown that different conformers can be thermodynamically stable within a small energy range. nih.gov This type of analysis is vital for understanding the relative populations of different structural forms of the molecule at equilibrium. Furthermore, frequency analysis following geometry optimization can confirm that the calculated structure corresponds to a true energy minimum on the potential energy surface.
The table below summarizes typical parameters obtained from DFT calculations for heterocyclic systems.
| Calculated Property | Significance for this compound |
| Total Electronic Energy | Predicts the relative thermodynamic stability of isomers and conformers. |
| HOMO Energy | Indicates the molecule's ability to donate electrons (nucleophilicity). |
| LUMO Energy | Indicates the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | Relates to chemical reactivity, kinetic stability, and the energy of electronic transitions. nih.gov |
| Atomic Partial Charges | Reveals the distribution of charge, identifying electron-rich and electron-poor sites. nih.gov |
| Molecular Electrostatic Potential (MEP) | Visually represents the charge distribution and predicts sites for electrophilic and nucleophilic attack. |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling, primarily using DFT, provides a step-by-step depiction of reaction pathways, allowing for the characterization of intermediates and transition states that are often transient and difficult to observe experimentally.
In the synthesis of 5,6-dihydroindolizines, such as through the N-Heterocyclic Carbene (NHC)-catalyzed reaction of enals and pyrroles, DFT calculations have been used to elucidate the complete catalytic cycle. researchgate.netresearchgate.net The reaction was found to proceed through a detailed, multi-step mechanism. researchgate.net
Elucidated Catalytic Cycle for Dihydroindolizine Synthesis: researchgate.net
| Step | Description |
|---|---|
| 1 | Addition of the NHC catalyst to the enal. |
| 2 | Formation of a Breslow intermediate via a nih.govdp.tech-proton transfer, often facilitated by a cocatalyst. |
| 3 | Oxidation of the intermediate. |
| 4 | Michael addition, which is often the selectivity-determining step. |
| 5 | A [2+2] cycloaddition. |
| 6 | Liberation of the NHC catalyst. |
| 7 | Decarboxylation to yield the final 5,6-dihydroindolizine product. |
Prediction of Regio- and Diastereoselectivity through Computational Approaches
One of the most powerful applications of computational chemistry is the prediction and rationalization of selectivity in organic reactions. numberanalytics.comrsc.org For reactions forming chiral centers, like those in many syntheses of this compound derivatives, understanding the origin of regio- and diastereoselectivity is paramount.
Computational models can predict the favored product isomer by comparing the activation energies of the transition states leading to the different possible outcomes. nih.gov According to the Curtin–Hammett principle, the product ratio is determined by the difference in the free energies of these competing transition states. nih.gov
In a rhodium-catalyzed hydroformylation/cyclization process to produce a precursor for 2-acetyl-6-methyl-5,6-dihydroindolizine, DFT calculations at the B3LYP/6-31G* level were used. nih.gov The calculations predicted a regioselectivity ratio (branched vs. linear aldehyde) of 12:88, which aligned well with the experimental observation where the linear aldehyde was the exclusive product. nih.gov Furthermore, the high diastereoselectivity of the subsequent cyclization was explained by examining the potential energy surface, which showed that one reaction pathway was significantly more favorable due to the influence of the acetyl group. nih.gov
Similarly, in the NHC-catalyzed synthesis of 5,6-dihydroindolizine, the Michael addition step was identified as the crucial chemo- and stereoselectivity-determining step, ultimately leading to the experimentally observed (5S,6R)-dihydroindolizine. researchgate.net The preference for this isomer was traced back to the lower energy of its corresponding transition state compared to the alternatives.
Analysis of Noncovalent Interactions Influencing Dihydroindolizine Chemistry
Noncovalent interactions (NCIs), while weak individually, collectively play a significant role in determining molecular conformation, stability, and the stereochemical outcome of reactions. nih.gov These interactions, which include hydrogen bonds, van der Waals forces, and C-H···π interactions, are critical in the transition states that control selectivity.
The analysis of NCIs is a key component in understanding the origins of stereoselectivity in dihydroindolizine synthesis. In the NHC-catalyzed pathway, the observed preference for the (5S,6R) product was attributed to specific, weak, noncovalent interactions within the transition state of the Michael addition step. researchgate.netdp.tech
Key Noncovalent Interactions in Stereoselectivity Control: researchgate.net
| Type of Interaction | Description |
|---|---|
| C-H···π | An interaction between a C-H bond and the electron cloud of a π system. |
| LP···π | An interaction involving a lone pair (LP) of electrons and a π system. |
| C-H···C-H | A form of dispersion interaction between hydrogen atoms on different carbon backbones. |
Visualization techniques like the Noncovalent Interaction (NCI) plot method are used to map these weak interactions in 3D space, providing an intuitive picture of the stabilizing forces that favor one transition state over another. chemrxiv.org By identifying these subtle but decisive interactions, computational chemists can explain why a particular diastereomer is formed preferentially. researchgate.netresearchgate.net
Ab Initio and Semi-Empirical Calculations on Dihydroindolizine Systems
While DFT is the most common method for these systems, other computational approaches like ab initio and semi-empirical methods also have specific applications. nih.gov
Ab Initio Methods: "Ab initio" (Latin for "from the beginning") methods solve the Schrödinger equation without using experimental data or empirical parameters, aside from fundamental physical constants. nih.gov Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3), and Coupled Cluster (CC) theory offer a hierarchy of accuracy, with increasing computational cost. While computationally intensive, high-level ab initio calculations can serve as benchmarks to validate the accuracy of DFT functionals for a specific class of molecules or reactions. researchgate.net For a system like this compound, they could be used to obtain highly accurate energies for key structures if DFT results are ambiguous.
Semi-Empirical Methods: Semi-empirical methods, such as AM1 and PM7, are based on the Hartree-Fock formalism but introduce parameters derived from experimental data to simplify the calculations. scirp.org This simplification makes them significantly faster than DFT or ab initio methods, allowing for the study of much larger molecular systems or longer-timescale molecular dynamics simulations. nih.gov For this compound, a semi-empirical method like AM1 could be used to perform a rapid conformational analysis by scanning through various torsion angles to map the potential energy surface and identify low-energy conformers, which could then be subjected to more accurate DFT calculations.
Research Applications of 5 Methyl 5,6 Dihydroindolizine in Materials Science
Photochromic Properties of Dihydroindolizine Derivatives
Dihydroindolizine (DHI) derivatives are a notable class of photochromic compounds, which are defined by their ability to interconvert between different isomers with distinct absorption spectra when stimulated by light. taylorfrancis.comscispace.com This photochromism is based on a reversible 1,5-electrocyclization reaction. taylorfrancis.comresearchgate.net Irradiation of the typically colorless, ring-closed dihydroindolizine form with light induces the formation of a colored, ring-opened isomer known as a betaine (B1666868). researchgate.netresearchgate.net This transformation leads to significant changes in other physical properties, including luminescence, electronic conductance, and refractive index. taylorfrancis.comresearchgate.net
The photochromic behavior of dihydroindolizines is governed by a reversible isomerization process between a closed and an open form. taylorfrancis.com The process begins with the dihydroindolizine molecule in its stable, ring-closed (spiro) form. Upon irradiation with UV light, the molecule undergoes a ring-opening reaction to form a highly colored, planar, zwitterionic species known as a betaine. researchgate.netscispace.comresearchgate.net This occurs through the electrophilic addition of an electron-deficient spirocyclopropene precursor to a nitrogen-containing heterocycle, which leads to ring opening via a cyclopropyl-allyl conversion to the colored betaine. scispace.com
The photophysical properties of dihydroindolizine systems can be precisely tuned by strategic chemical modifications to the molecular structure. researchgate.net Researchers have demonstrated that altering substituents on different parts of the DHI skeleton, such as the fluorene (B118485) moiety (region A) or the pyridazine (B1198779) and ester groups (region B and C), allows for the optimization of the compound's photochromic behavior. researchgate.netresearchgate.netresearchgate.net
Key properties that can be tuned include the absorption maximum (λmax) of the colored betaine form and the rate of the thermal back reaction (ring-closure), often quantified by the half-life (t1/2) of the betaine. researchgate.netresearchgate.net For instance, substitutions at the 5-position of the pyridazine ring with a methyl group can induce a strong bathochromic (red) shift in the absorption spectrum. researchgate.net The kinetics of the 1,5-electrocyclization process are also highly sensitive to these structural changes. Studies have shown a significant decrease in the half-life of the colored betaine when the alkyl chain of an ester group in the molecule is lengthened. researchgate.net This tunability is crucial for designing materials with specific response characteristics for various applications. researchgate.net
The following table illustrates the effect of changing the alkyl ester group (R) in region B of the DHI skeleton on the half-life of the corresponding betaine form in a dichloromethane (B109758) solution.
| Substituent (R) | Half-life (t1/2) at 25°C (seconds) |
| Methyl | 2040 |
| Ethyl | 1140 |
| Propyl | 690 |
| Butyl | 360 |
| Pentyl | 240 |
| Data sourced from kinetic studies on the 1,5-electrocyclization process of colored betaines. researchgate.net |
Mechanisms of Photo-Isomerization (Ring-Opening and Ring-Closure)
Development of Molecular Devices and Logic Gates Based on Dihydroindolizine Systems
The distinct switching behavior of dihydroindolizine derivatives has been harnessed to create molecular-level computational devices and logic gates. nih.govchalmers.se These systems operate by using light inputs to control the isomerization of the DHI unit, which in turn modulates an output signal, such as fluorescence or absorbance. chalmers.secapes.gov.br
A common strategy involves covalently linking a photochromic dihydroindolizine to another molecular component, like a porphyrin. chalmers.secapes.gov.br In such a dyad, the DHI unit can act as a switch to control the fluorescence of the porphyrin. capes.gov.br For example, one isomer of the DHI (the colored betaine) can quench the porphyrin's fluorescence through photoinduced electron transfer, while the other isomer (the ring-closed spiro form) does not. capes.gov.br By using different wavelengths of light to switch the DHI between its two states, the fluorescence output can be turned "on" or "off." capes.gov.br
This principle has been used to construct various all-photonic Boolean logic gates, including AND and NAND gates. chalmers.seresearchgate.net In one design, two different light inputs are used to control the isomerization state of the DHI, and the resulting change in absorption or emission is read as the gate's output. chalmers.se The NAND gate is particularly significant as it is a "universal gate," meaning that any other type of digital logic system can be constructed from combinations of NAND gates. chalmers.se Researchers have also demonstrated an AND logic gate based on the electric dichroism of a photochromic dihydroindolizine. nih.gov
Exploration in Optoelectronic Material Development
Dihydroindolizine-based systems are considered promising candidates for components in optoelectronic devices and optical storage media. researchgate.net Their utility stems from the ability to reversibly switch between two isomeric states that possess markedly different electronic and structural properties. taylorfrancis.comresearchgate.net This capacity for reversible transformation allows them to function as molecular switches, which are fundamental components in optoelectronics. researchgate.netoregonstate.edu
The development of novel carbon-rich DHI derivatives represents a significant step toward their practical application in electronic devices. researchgate.netscispace.com The changes in physical properties that accompany the photo-isomerization, such as variations in electronic conductance, are particularly relevant for optoelectronic applications. taylorfrancis.com The goal is to leverage these molecular-level changes to create materials that can modulate electrical signals in response to light, forming the basis for photoswitches, data storage elements, and other advanced optoelectronic technologies. oregonstate.edumdpi.com
Integration of Dihydroindolizine Scaffolds into Advanced Material Architectures
For dihydroindolizine-based molecular switches to be utilized in practical devices, they must be integrated into stable, solid-state material architectures. This involves incorporating the DHI scaffold into larger systems such as polymers, thin films, or other organized molecular assemblies. kth.searchdaily.com The synthesis of DHI derivatives with specific functional groups is a key strategy to enable their covalent linkage into these advanced architectures. researchgate.netresearchgate.net
Research has explored the photochromic behavior of DHIs within polymeric thin films, which is a critical step toward creating robust, device-ready materials. kth.se The development of advanced construction techniques, including computational design and the creation of hybrid materials, opens up possibilities for designing complex architectures where DHI units are precisely positioned to perform specific functions. archdaily.comrsc.org The challenge lies in ensuring that the photo-switching properties of the DHI molecule are retained and can be effectively controlled within the new material matrix. Future work in this area will likely focus on creating well-defined hybrid materials where DHI scaffolds are integrated to produce smart materials with light-responsive mechanical, optical, or electronic properties. scilit.commetropolismag.com
Q & A
What are the common synthetic routes for 5-Methyl-5,6-dihydroindolizine, and how are reaction conditions optimized?
Level : Basic
Methodological Answer :
Synthesis typically involves cyclization or multicomponent reactions. For example, a two-step approach may include:
Formation of the indolizine core : Use of α,β-unsaturated carbonyl compounds with amines under acidic conditions to form the bicyclic structure.
Methylation : Introduction of the methyl group via alkylation agents (e.g., methyl iodide) in the presence of a base like NaH or K₂CO₃.
Optimization focuses on:
- Catalyst selection : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Temperature control : Moderate heating (60–80°C) balances yield and byproduct formation.
Characterization via NMR and mass spectrometry is critical to confirm regiochemistry and purity .
How can researchers characterize this compound using spectroscopic methods?
Level : Basic
Methodological Answer :
A tiered analytical approach is recommended:
- ¹H/¹³C NMR : Identify proton environments (e.g., methyl group at δ ~1.2–1.5 ppm) and aromatic carbons. Coupling patterns distinguish dihydroindolizine conformers.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragments, ensuring no contamination.
- IR Spectroscopy : Validate carbonyl or amine functional groups (if present) and monitor hydrogen bonding.
- X-ray Crystallography : Resolves absolute configuration and crystal packing effects, though single-crystal growth may require slow evaporation in non-polar solvents .
How should researchers address contradictions in spectroscopic data during structural elucidation?
Level : Advanced
Methodological Answer :
Contradictions (e.g., unexpected splitting in NMR or mismatched HRMS peaks) require:
Cross-validation : Compare data with computational predictions (e.g., DFT-based NMR chemical shift calculations).
Sample purity checks : Re-purify via column chromatography or recrystallization to exclude impurities.
Isotopic labeling : For ambiguous proton environments, deuterated analogs or NOESY experiments clarify spatial relationships.
Peer consultation : Collaborate with specialists to reinterpret complex spectra. Document all discrepancies transparently in publications to aid reproducibility .
What computational strategies predict the reactivity of this compound in catalytic systems?
Level : Advanced
Methodological Answer :
Advanced studies employ:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
- Molecular Dynamics (MD) : Simulate solvent effects and transition states in catalytic cycles.
- Docking studies : If the compound has biological targets, docking software (e.g., AutoDock) models binding affinities.
Validate predictions experimentally via kinetic studies (e.g., Hammett plots) or substituent effects .
How can structure-activity relationship (SAR) studies be designed for this compound derivatives?
Level : Advanced
Methodological Answer :
Derivatization : Synthesize analogs with substituents at positions 3, 5, or 2. Use cross-coupling (e.g., Suzuki) or electrophilic substitution.
Bioactivity assays : Test against disease models (e.g., antimicrobial, anticancer) with controlled variables (e.g., IC₅₀ measurements).
Data analysis : Apply multivariate statistics (e.g., PCA) to correlate substituent electronic/steric parameters with activity.
Mechanistic probes : Use isotopic labeling (e.g., ¹⁴C) to track metabolic pathways in vitro .
What strategies ensure the stability of this compound in long-term storage?
Level : Basic
Methodological Answer :
- Storage conditions : Use amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation.
- Stability testing : Monitor degradation via HPLC at intervals (0, 3, 6 months).
- Lyophilization : For aqueous solutions, lyophilize to a powder and reconstitute as needed.
- Excipient addition : Stabilize with antioxidants (e.g., BHT) in solid-state formulations .
How do researchers resolve conflicting bioactivity results across different assay models?
Level : Advanced
Methodological Answer :
Assay standardization : Adopt OECD guidelines for cytotoxicity or enzyme inhibition to reduce variability.
Positive/Negative controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate results.
Meta-analysis : Pool data from multiple studies to identify trends, using statistical tools (e.g., RevMan).
Mechanistic follow-up : If activity contradicts expectations, conduct target-specific assays (e.g., Western blotting for protein expression) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
